Nickel chloride

説明

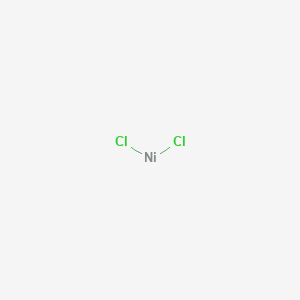

塩化ニッケルは、ニッケル(II)塩化物としても知られており、化学式NiCl₂を持つ化学化合物です。無水塩化ニッケルは黄色ですが、より一般的に見られる六水和物であるNiCl₂·6H₂Oは緑色です。塩化ニッケルは、空気から水分を吸収して溶液を形成しやすいことから、潮解性が高いです。 化学合成におけるニッケルの重要な供給源であり、さまざまな産業用途で利用されています .

2. 製法

合成経路と反応条件: 塩化ニッケルは、ニッケル金属または酸化ニッケルを塩酸に溶解することで製造できます。反応は以下のとおりです: [ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ]

あるいは、塩化ニッケルは、炭酸ニッケルと塩酸の反応により合成できます: [ \text{NiCO}_3 + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

工業的製造方法: 工業的には、塩化ニッケルは、高温でニッケル金属を塩素化する反応によって製造されることが多いです。もう一つの方法は、硫酸ニッケルと塩化ナトリウムを反応させて、塩化ニッケルを沈殿させる方法です。

準備方法

Synthetic Routes and Reaction Conditions: Nickel chloride can be prepared by dissolving nickel metal or nickel oxide in hydrochloric acid. The reaction is as follows: [ \text{Ni} + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{H}_2 ]

Alternatively, this compound can be synthesized by the reaction of nickel carbonate with hydrochloric acid: [ \text{NiCO}_3 + 2\text{HCl} \rightarrow \text{NiCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is often produced by the chlorination of nickel metal at high temperatures. Another method involves the reaction of nickel sulfate with sodium chloride, resulting in the precipitation of this compound.

化学反応の分析

Acid-Base Reactions and Hydrolysis

Nickel(II) chloride undergoes hydrolysis in aqueous solutions, producing acidic conditions (pH ≈ 4) due to the partial dissociation of the hydrated Ni²⁺ ion :

In reactions with acids:

-

Hydrochloric Acid (HCl): Nickel metal dissolves slowly in HCl, forming NiCl₂ and hydrogen gas. The reaction is accelerated by oxidizing agents like H₂O₂ to overcome passivation :

-

Sulfuric Acid (H₂SO₄): Dilute H₂SO₄ reacts with nickel to produce Ni²⁺ and H₂ gas :

-

Nitric Acid (HNO₃): Concentrated HNO₃ oxidizes nickel vigorously, forming Ni(NO₃)₂ and nitrogen oxides :

Coordination Chemistry

NiCl₂·6H₂O readily forms coordination complexes by ligand substitution. Key complexes include:

| Complex | Color | Magnetism | Geometry |

|---|---|---|---|

| [Ni(NH₃)₆]Cl₂ | Blue/violet | Paramagnetic | Octahedral |

| [Ni(en)₃]²⁺ | Violet | Paramagnetic | Octahedral |

| NiCl₂(dppe) | Orange | Diamagnetic | Square planar |

| [NiCl₄]²⁻ | Blue | Paramagnetic | Tetrahedral |

Ligand Displacement:

-

With ammonia, H₂O ligands are replaced to form [Ni(NH₃)₆]²⁺ .

-

Reaction with acetylacetone (acac) yields Ni(acac)₂(H₂O)₂, a precursor to organonickel catalysts .

Redox and Catalytic Activity

科学的研究の応用

Exploring the Applications of Nickel Chloride (NiCl₂)

This compound, with the chemical formula NiCl₂, is a versatile compound with a wide range of applications across various industries. This article delves into its scientific research applications, industrial uses, and case studies that highlight its significance in contemporary research and technology.

Scientific Research Applications

This compound has garnered attention in scientific research due to its unique properties and potential therapeutic applications. Here are some key areas where it is utilized:

Anticancer Research

Recent studies have indicated that this compound may possess anticancer properties. Research conducted on hepatocellular carcinoma cell lines revealed that NiCl₂ exposure led to decreased cell viability in a dose- and time-dependent manner. It induced apoptosis through increased levels of Cleaved Caspase-3 and affected cellular morphology, suggesting potential as an anticancer agent . Additionally, the compound was shown to suppress cell migration and disrupt tumor spheroid structures, indicating its potential role in cancer treatment .

Toxicological Studies

This compound is also significant in toxicological research. Studies have demonstrated that exposure to NiCl₂ can lead to inflammatory responses and apoptosis in various cell types, including renal cells . Understanding these toxic effects is crucial for assessing the safety of nickel compounds in industrial applications.

Laboratory Research

In laboratory settings, this compound is frequently used as a reagent for synthesizing other nickel compounds and as a source of nickel ions in various chemical reactions. It plays a role in catalysis for organic synthesis, including pharmaceuticals and petrochemicals .

Industrial Applications

This compound's utility extends beyond research into several industrial applications:

Electroplating

This compound is widely used in electroplating processes to apply a protective layer of nickel on metal surfaces. This application enhances corrosion resistance and improves the aesthetic quality of products .

Battery Manufacturing

NiCl₂ is an essential component in nickel-metal hydride (NiMH) batteries and sodium-nickel chloride (Na-NiCl₂) batteries, which are utilized in electric vehicles and energy storage systems . These batteries are known for their efficiency and environmental sustainability.

Catalysis

The compound serves as a catalyst in various chemical reactions, including the production of organic compounds. Its role as a catalyst is critical in processes such as the synthesis of dialkyl arylphosphonates .

Wood Preservation

This compound is employed in wood treatment processes to protect against decay and insect infestation, thereby extending the lifespan of wood products .

Anticancer Mechanisms

A study focused on the effects of this compound on hepatocellular carcinoma revealed significant insights into its mechanisms of action. The research demonstrated that NiCl₂ not only induced apoptosis but also triggered autophagy, providing a dual mechanism for its anticancer effects . This study highlights the need for further exploration into nickel compounds' therapeutic potential.

Toxicological Impact Assessment

Research assessing the toxicological impacts of this compound has shown that it can induce skin sensitization and respiratory issues upon exposure . These findings underscore the importance of safety measures when handling nickel compounds in industrial settings.

作用機序

塩化ニッケルは、その用途に応じてさまざまなメカニズムを介して効果を発揮します。電解メッキでは、ニッケルイオンは基材の表面で金属ニッケルに還元されます。生物系では、ニッケルイオンはタンパク質や酵素と相互作用し、その機能を阻害したり、活性を変化させたりすることがあります。これらの相互作用に関与する正確な分子標的と経路は、まだ研究中です。

類似化合物との比較

塩化ニッケルは、フッ化ニッケル、臭化ニッケル、ヨウ化ニッケルなどの他のニッケルハロゲン化物と比較することができます。これらの化合物はすべてニッケルとハロゲンを含みますが、物理的および化学的特性は異なります。たとえば、フッ化ニッケルは塩化ニッケルと比較して水への溶解度が低く、臭化ニッケルとヨウ化ニッケルはより溶解性が高いです。塩化ニッケルは、電解メッキや他のニッケル化合物の前駆体として広く使用されている点で、ユニークです。

類似化合物:

- フッ化ニッケル (NiF₂)

- 臭化ニッケル (NiBr₂)

- ヨウ化ニッケル (NiI₂)

- 塩化コバルト (CoCl₂)

- 塩化銅 (CuCl₂)

塩化ニッケルは、その汎用性と産業用途から科学研究に至るまで、さまざまな分野での広範な利用によって際立っています。

生物活性

Nickel chloride (NiCl₂) is a compound of nickel that exhibits various biological activities, influencing cellular processes and potentially leading to both beneficial and adverse effects. This article provides an overview of the biological activity of this compound, focusing on its effects on cell morphology, migration, apoptosis, and toxicity based on recent studies.

Overview of this compound

This compound is a soluble salt of nickel, commonly used in industrial applications and research. Its biological activities can vary significantly depending on dosage, exposure duration, and the specific cell types involved.

Effects on Cell Morphology and Migration

A study investigated the impact of this compound on non-small cell lung cancer (NSCLC) cell lines, specifically A549 cells. The findings revealed:

- Cell Morphology Changes : Treatment with 600 µM NiCl₂ for 24 hours resulted in significant morphological changes, including reduced cell-to-cell contact and a shift to a spindle-shaped appearance. In contrast, 200 µM did not induce notable changes compared to the control group .

- Cell Migration Suppression : this compound treatment suppressed cell migration in a dose-dependent manner. The migration area was significantly larger in the control group compared to the NiCl₂-treated group after 12 hours (p<0.05), indicating that higher concentrations hinder cellular movement .

Induction of Apoptosis

This compound has been shown to induce apoptosis in various cellular contexts. A study focusing on hepatic toxicity in broiler chickens highlighted several mechanisms involved:

- Mitochondria-Mediated Apoptosis : NiCl₂ treatment increased the expression of pro-apoptotic markers such as Bax and Bak while decreasing anti-apoptotic markers like Bcl-2 and Bcl-xL. This shift suggests that this compound promotes apoptosis through mitochondrial pathways .

- Cell Cycle Arrest : The compound was found to arrest cells at the G2/M phase of the cell cycle by upregulating p53 and p21 while downregulating cdc2 and cyclin B expressions. These alterations indicate that NiCl₂ disrupts normal cell cycle progression, contributing to its cytotoxic effects .

Toxicity Studies

Research has documented the toxicological effects of this compound across different animal models:

- A two-generation reproductive toxicity study in rats indicated that oral administration of NiCl₂ led to significant reproductive effects, including decreased fertility rates and developmental issues in offspring .

- In another study assessing systemic toxicity, it was found that nickel was primarily retained in the kidneys following exposure, with varying absorption rates depending on the route of administration (oral vs. intraperitoneal) .

Case Studies and Research Findings

To further illustrate the biological activity of this compound, several key studies are summarized below:

特性

IUPAC Name |

dichloronickel | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Ni/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMMRZOWCJAIUJA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ni]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Ni, NiCl2 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | nickel(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nickel(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7791-20-0 (hexahydrate) | |

| Record name | Nickel chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

129.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nickel chloride appears as a brown or green colored solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Dry Powder; Liquid; Liquid, Other Solid, Yellow, deliquescent solid; [Merck Index] Water soluble; [ACGIH] | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel chloride (NiCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel(II) chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes @ 973 °C; deliquesces | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Green, deliquescent crystals or crystal powder, monoclinic, structure reported to be trans-(NiCl2(H2O)4.2H2O, sol in about one part water, in alcohol /Hexahydrate/, Green scales, sol in water, alcohol, and ammonium hydroxide /Hexahydrate/, Soluble in ethanol and ammonium hydroxide, insoluble in ammonia, 64.2 g/100 cc water @ 20 °C, 87.6 g/100 cc water @ 100 °C, SOL IN ETHANOL & AMMONIUM HYDROXIDE, For more Solubility (Complete) data for NICKEL CHLORIDE (8 total), please visit the HSDB record page. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.55 at 59 °F (USCG, 1999) - Denser than water; will sink, 3.51 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mm Hg at 671 °C (solid) | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

... Cell growth was selectively blocked in S-phase by ... 1-60 uM ... nickel chloride., SC INJECTION OF NICKEL(II) CHLORIDE INTO RABBITS (5 MG METAL/KG) INHIBITED ADP INDUCED PLATELET AGGREGATION IN PLASMA SAMPLES TAKEN @ VARIOUS TIMES AFTER INJECTION., The mechanism of nickel mediated increases in hepatic lipid peroxidation was studied. Eighteen female albino rats were administered a single subcutaneous dose of 200 nickel chloride. A second group of 24 rats was divided into four subgroups and given 50, 100, 200, and 400 uM/kg nickel chloride. Increased lipid peroxidation and glutathione and iron concentrations were proportional to dose at 16 and 24 hr. Glutathione peroxidase activity decreased at the low dose but rose at higher nickel chloride concentrations. Lipid peroxidation was inhibited by exogenous ethylenediaminetetraacetic acid, sodium azide, ethanol, sodium benzoate, and histidine, but was unaffected by superoxide benzoate, and histidine, but was unaffected by superoxide-dismutase and catalase. The administration of Ni resulted in the accumulation of hepatic iron and glutathione peroxidase activity. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow scales; ... golden yellow, Brown scales, Golden yellow | |

CAS No. |

37211-05-5; 7718-54-9, 7718-54-9, 37211-05-5 | |

| Record name | NICKEL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nickel dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7718-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nickel chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007718549 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NICKEL CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nickel chloride (NiCl2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nickel dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.528 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1001 °C | |

| Record name | NICKEL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/860 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。